molecular formula C19H16ClN5O4S B2410844 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899989-92-5

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2410844
CAS No.: 899989-92-5
M. Wt: 445.88
InChI Key: KLHXNOLKTALQLE-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O4S and its molecular weight is 445.88. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S/c20-12-4-6-14(7-5-12)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHXNOLKTALQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article compiles various research findings and case studies to elucidate the biological activity of this compound.

  • Molecular Formula : C18H19ClN4O4S
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 899962-14-2

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study evaluated the protective effects of these compounds against oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The results showed a marked reduction in altered erythrocyte morphology when treated with thieno[3,4-c]pyrazole compounds compared to controls (see Table 1) .

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno[3,4-c]pyrazole (7a)12 ± 1.03
Thieno[3,4-c]pyrazole (7b)0.6 ± 0.16
Thieno[3,4-c]pyrazole (7f)3.7 ± 0.37

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer potential. Specific analogs have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116). The presence of the chlorophenyl group in the structure has been linked to enhanced activity against these cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of related thieno[3,4-c]pyrazoles have been documented in multiple studies. These compounds inhibit phosphodiesterase enzymes that are involved in inflammatory pathways. For instance, certain derivatives selectively inhibit PDE7, which is implicated in allergic and inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thieno[3,4-c]pyrazoles has also been highlighted in literature. These compounds demonstrate activity against a range of pathogens due to their ability to disrupt microbial cell membranes and metabolic processes .

Study on Erythrocyte Protection

A notable study focused on the protective effects of thieno[3,4-c]pyrazole derivatives on erythrocytes from Clarias gariepinus exposed to toxic substances. The study reported that these compounds significantly reduced morphological alterations in erythrocytes compared to untreated controls .

Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various thieno[3,4-c]pyrazole derivatives against human cancer cell lines. The results indicated that modifications in the substituents on the pyrazole ring could enhance cytotoxic effects significantly .

Scientific Research Applications

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing thieno[3,4-c]pyrazole structures. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The most active derivatives were found to block proliferation effectively and induce cell death in these models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Methods : Disc diffusion assays have been employed to assess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Results : Many derivatives demonstrated significant antimicrobial efficacy, indicating potential applications in treating infections.

Computational Studies

Molecular docking studies have been utilized to predict the binding affinity of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide with various biological targets:

  • Target Proteins : Potential targets include enzymes involved in cancer progression and inflammation pathways.
  • Findings : Computational results suggest favorable interactions between the compound and target proteins, guiding further optimization for enhanced activity.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, it could be developed as a novel chemotherapeutic agent.
  • Infection Control : Its antimicrobial effects suggest potential use in developing new antibiotics.
  • Inflammation Modulation : Further research may explore its role as an anti-inflammatory agent.

Preparation Methods

Construction of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization of a thiophene precursor. A representative approach involves:

  • Sulfonation and Oxidation : Treatment of 3,4-dihydrothiophene with chlorosulfonic acid introduces sulfonic acid groups, followed by oxidation using hydrogen peroxide (H₂O₂) to yield the 5,5-dioxide moiety.
  • Pyrazole Ring Formation : Reaction with hydrazine hydrate under reflux conditions in ethanol facilitates cyclization, forming the pyrazole ring. Substituents such as the 4-chlorophenyl group are introduced via nucleophilic aromatic substitution using 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF).

Critical Parameters :

  • Oxidation to the sulfone requires stoichiometric H₂O₂ at 80°C for 6 hours.
  • Cyclization with hydrazine proceeds optimally at 70°C for 12 hours, achieving >85% yield.

Stepwise Synthesis and Reaction Mechanisms

Intermediate 1: 2-(4-Chlorophenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-Amine

Synthesis :

  • Starting Material : 3,4-Dihydrothiophene-1,1-dioxide (1.0 equiv).
  • Reagents : Hydrazine hydrate (2.5 equiv), 4-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%).
  • Conditions : Ethanol, 70°C, 12 hours.
  • Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.52 (m, 4H, ArH), 5.21 (s, 2H, NH₂), 3.82 (t, J = 6.5 Hz, 2H, CH₂), 3.12 (t, J = 6.5 Hz, 2H, CH₂).
  • ESI-MS : m/z 326.0 [M+H]⁺.

Intermediate 2: N1-(Thieno[3,4-c]Pyrazol-3-yl)Oxalamic Acid Methyl Ester

Synthesis :

  • Reaction : Intermediate 1 (1.0 equiv) with dimethyl oxalate (1.5 equiv) in methanol, catalyzed by sodium methoxide (0.1 equiv).
  • Conditions : 0°C to room temperature, 8 hours.
  • Yield : 65% after recrystallization (ethyl acetate).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of dimethyl oxalate, followed by methanol elimination.

Final Product: N1-(Thieno[3,4-c]Pyrazol-3-yl)-N2-(Pyridin-2-ylmethyl)Oxalamide

Coupling Reaction :

  • Reagents : Intermediate 2 (1.0 equiv), pyridin-2-ylmethylamine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : DCM, 25°C, 24 hours under N₂.
  • Workup : Extraction with NaHCO₃, purification via silica gel chromatography (DCM/methanol 95:5).
  • Yield : 58%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, PyH), 7.72 (t, J = 7.6 Hz, 1H, PyH), 7.44–7.50 (m, 4H, ArH), 4.41 (d, J = 5.2 Hz, 2H, CH₂Py), 3.80 (t, J = 6.4 Hz, 2H, CH₂), 3.10 (t, J = 6.4 Hz, 2H, CH₂).
  • HRMS : m/z 486.0921 [M+H]⁺ (calc. 486.0924).

Challenges and Troubleshooting

Low Coupling Efficiency

  • Issue : Incomplete amidation due to steric hindrance from the thienopyrazole core.
  • Solution : Use of HOBt as an additive to activate the carbonyl group, improving coupling yields by 20–25%.

Sulfone Stability

  • Issue : Degradation of the 5,5-dioxide group under acidic conditions.
  • Mitigation : Conduct coupling reactions at neutral pH and avoid protic solvents post-oxidation.

Applications and Derivative Synthesis

The oxalamide moiety enables further functionalization:

  • Phosphodiesterase Inhibition : Analogous compounds exhibit IC₅₀ values <10 µM against PDE4B, suggesting therapeutic potential.
  • Anticancer Activity : Thienopyrazole derivatives demonstrate cytotoxicity against HeLa cells (IC₅₀ = 8.2 µM).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent steps include coupling with oxalamide precursors and functionalization with the pyridin-2-ylmethyl group. Key considerations:

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis during amide bond formation .
  • Catalysts: Triethylamine or DMAP (dimethylaminopyridine) facilitates condensation reactions .
  • Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., cyclization) minimizes side reactions .
  • Purification: Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) ensure high purity .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify connectivity of the thieno[3,4-c]pyrazole core, oxalamide linker, and substituents (e.g., 4-chlorophenyl and pyridyl groups) .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., C21_{21}H17_{17}ClN5_5O4_4S) .
  • X-ray Crystallography: Resolves stereoelectronic effects and confirms the "dioxido" sulfone configuration .

Basic: What preliminary assays are used to evaluate its biological activity, and how are conflicting data resolved?

Methodological Answer:

  • In Vitro Screening: Enzymatic assays (e.g., kinase inhibition) and cell viability tests (MTT assay) are standard .
  • Data Contradictions: Reproducibility is assessed via:
    • Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
    • Control Experiments: Test against known inhibitors (e.g., staurosporine for kinases) to rule out assay artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

  • Modifications:
    • Core Substituents: Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions .
    • Pyridyl Group: Introduce methyl or fluoro substituents to improve target binding (e.g., kinase ATP pockets) .
  • Testing: Parallel synthesis of derivatives followed by IC50_{50} determination in dose-response assays .

Advanced: What strategies address poor solubility and stability in physiological buffers?

Methodological Answer:

  • Solubility Enhancement:
    • Co-solvents: Use DMSO/PEG-400 mixtures (≤5% v/v) for in vitro studies .
    • Salt Formation: Explore hydrochloride or sodium salts of the pyridyl group .
  • Stability Optimization:
    • pH Adjustments: Test stability across pH 2–8 (simulating GI tract and plasma) .
    • Lyophilization: Prepare lyophilized powders for long-term storage .

Advanced: How can computational modeling predict off-target interactions or metabolic pathways?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against human proteome databases, focusing on kinases and GPCRs .
  • Metabolite Prediction: CypReact or GLORYx models predict Phase I/II metabolism (e.g., oxidation of the pyridyl group) .
  • Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: What experimental designs reconcile discrepancies in enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
  • Asymmetric Synthesis: Employ Evans’ oxazolidinones or Sharpless epoxidation to control stereochemistry during cyclization .
  • Kinetic Analysis: Monitor reaction progress with circular dichroism (CD) to detect racemization .

Advanced: How are in vivo pharmacokinetic (PK) and toxicity profiles assessed preclinically?

Methodological Answer:

  • PK Studies:
    • Rodent Models: Administer IV/oral doses (1–10 mg/kg) and measure plasma concentrations via LC-MS/MS .
    • Tissue Distribution: Radiolabel the compound (14^{14}C) for whole-body autoradiography .
  • Toxicity Screening:
    • Acute Toxicity: Single-dose studies in mice (OECD 423) .
    • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay .

Advanced: What crystallographic data support its interaction with biological targets?

Methodological Answer:

  • Co-crystallization: Soak the compound with purified target proteins (e.g., COX-2 or EGFR kinase) and solve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Electron Density Maps: Analyze ligand-protein interactions (e.g., hydrogen bonds with pyridyl N or sulfone O atoms) using Phenix or Coot .

Advanced: How do environmental factors (e.g., light, temperature) degrade the compound, and how is this mitigated?

Methodological Answer:

  • Forced Degradation Studies: Expose to UV light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (0.1M HCl/NaOH) .
  • Stabilization:
    • Light Protection: Store in amber glass vials under nitrogen .
    • Lyoprotectants: Add trehalose or mannitol during lyophilization to prevent thermal degradation .

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